1,1-Dimethylpropylmagnesium chloride

Vue d'ensemble

Description

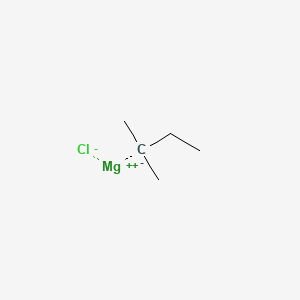

1,1-Dimethylpropylmagnesium chloride is an organometallic compound with the molecular formula C5H11ClMg. It is a Grignard reagent, which means it contains a carbon-magnesium bond and is highly reactive, especially with water and other protic solvents. This compound is used in various organic synthesis reactions due to its ability to form carbon-carbon bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,1-Dimethylpropylmagnesium chloride is typically synthesized through the reaction of 1-chloro-2-methylbutane with magnesium metal in anhydrous diethyl ether or tetrahydrofuran (THF). The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of unwanted byproducts.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions with rigorous control of reaction conditions, including temperature, pressure, and the purity of reactants. The use of high-purity magnesium and solvents is crucial to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1,1-Dimethylpropylmagnesium chloride primarily undergoes Grignard reactions, where it acts as a nucleophile to form carbon-carbon bonds. It can also participate in reactions such as oxidation, reduction, and substitution.

Common Reagents and Conditions:

Grignard Reaction: Typically involves the addition of this compound to carbonyl compounds (e.g., aldehydes, ketones) to form secondary and tertiary alcohols.

Oxidation: Can be oxidized to form the corresponding ketone or alcohol.

Reduction: Reduction reactions are less common but can be achieved using specific reducing agents.

Major Products Formed:

Alcohols: Secondary and tertiary alcohols are common products of Grignard reactions.

Ketones: Oxidation of the Grignard reagent can yield ketones.

Applications De Recherche Scientifique

Synthesis and Reactivity

1,1-Dimethylpropylmagnesium chloride is synthesized through the reaction of magnesium with tert-pentyl chloride in diethyl ether. This compound acts as a nucleophile in various reactions, particularly in carbon-carbon bond formation.

Organic Synthesis

- Grignard Reactions : It is primarily utilized in Grignard reactions to form alcohols from carbonyl compounds. The nucleophilic nature of the magnesium alkyl allows it to react with electrophiles effectively.

Pharmaceutical Intermediates

- This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its ability to introduce alkyl groups into molecules is crucial for modifying biological activity.

Catalysis

- This compound can act as a catalyst in several chemical transformations, including cross-coupling reactions and polymerization processes.

Materials Science

- The compound is employed in the production of organometallic materials that are essential for thin-film deposition and semiconductor manufacturing.

Case Study 1: Synthesis of Alkylated Compounds

A study demonstrated the use of this compound for the alkylation of aromatic compounds. The reaction conditions were optimized to achieve high yields, showcasing its efficiency as a Grignard reagent for synthesizing complex organic molecules.

Case Study 2: Pharmaceutical Applications

Research highlighted its role in synthesizing novel antimalarial compounds by modifying existing drug structures through alkylation processes. This approach improved the efficacy and selectivity of the drugs against Plasmodium species.

Mécanisme D'action

The mechanism by which 1,1-dimethylpropylmagnesium chloride exerts its effects involves the formation of a carbon-magnesium bond, which is highly reactive. The Grignard reagent attacks electrophilic carbon atoms, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the electrophile.

Comparaison Avec Des Composés Similaires

tert-Butylmagnesium chloride

Isopropylmagnesium chloride

Phenylmagnesium bromide

Butylmagnesium chloride

2,2-Dimethylpropylmagnesium chloride

Activité Biologique

1,1-Dimethylpropylmagnesium chloride, a Grignard reagent, is an organometallic compound with the formula . Its structure features a carbon-magnesium bond that imparts significant reactivity, particularly towards electrophiles. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities.

- Molecular Formula : C₅H₁₁ClMg

- Molecular Weight : Approximately 175.35 g/mol

- Solubility : Reacts violently with water; typically handled under inert conditions to prevent hydrolysis.

- Appearance : Generally exists as a colorless or pale yellow liquid when dissolved in organic solvents like THF (tetrahydrofuran).

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the context of antimalarial properties. It has been used in the synthesis of compounds targeting Plasmodium FK506 Binding Protein 35 (FKBP35), which is crucial for developing antimalarial drugs.

Antimalarial Activity

- Mechanism of Action : The compound acts as a targeted covalent inhibitor of FKBP35, which is a single FKBP isoform present in Plasmodium species. Inhibition of this protein has been hypothesized to be sufficient for antiparasitic activity.

- Case Study Findings :

- In vitro studies demonstrated that derivatives synthesized using this compound showed promising antiplasmodium activity. For instance, compounds derived from this reagent exhibited IC50 values of approximately 1.4 μM and 1.9 μM against the NF54 strain of Plasmodium falciparum .

- The binding affinity of these compounds was assessed using fluorescence polarization assays and differential scanning calorimetry (DSC), revealing significant thermal shifts indicative of covalent interactions with FKBP35 .

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of 1-bromo-2-methylbutane with magnesium in anhydrous solvents like THF. This reaction must be conducted under inert conditions to prevent moisture interference.

Reaction Mechanism

The Grignard reagent functions as a nucleophile:

In reactions with carbonyl compounds, it donates a carbanion to form new carbon-carbon bonds, leading to various organic transformations .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other similar Grignard reagents is provided below:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| This compound | C₅H₁₁ClMg | 175.35 g/mol | Highly branched structure; significant reactivity |

| tert-Butylmagnesium chloride | C₄H₉ClMg | 130.90 g/mol | Stable at room temperature |

| Isopropylmagnesium chloride | C₃H₇ClMg | 92.56 g/mol | Less sterically hindered |

| Phenylmagnesium bromide | C₆H₅BrMg | 183.25 g/mol | Contains an aromatic ring |

Propriétés

IUPAC Name |

magnesium;2-methylbutane;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11.ClH.Mg/c1-4-5(2)3;;/h4H2,1-3H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKWHMOEKFXMPU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[C-](C)C.[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398840 | |

| Record name | 1,1-Dimethylpropylmagnesium chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28276-08-6 | |

| Record name | 1,1-Dimethylpropylmagnesium chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.